Molecular Hybrid Architecture: Bis-Indole Assembly vs. Mono-Indole Half-Structures
This compound is the only member among its closest commercially available comparators that covalently assembles both the 3-acetylindole acetamide pharmacophore (left half) and the N-ethyl-indole moiety (right half) into a single molecular entity. Comparator N-(2-(1H-indol-1-yl)ethyl)acetamide (CAS 56903-24-3, MW 202.25) lacks the 3-acetylindole acetamide portion entirely, while comparator 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9, MW 216.24) lacks the N-ethyl-indole extension [1]. The target compound thus provides a pre-assembled hybrid scaffold that would otherwise require de novo synthetic coupling of the two fragments [2].
| Evidence Dimension | Number of indole rings and pharmacophoric completeness |
|---|---|
| Target Compound Data | 2 indole rings; both 3-acetylindole acetamide and N-ethyl-indole pharmacophores present; MW 359.42 |
| Comparator Or Baseline | CAS 56903-24-3: 1 indole ring; only N-ethyl-indole pharmacophore; MW 202.25. CAS 799264-84-9: 1 indole ring; only 3-acetylindole acetamide pharmacophore; MW 216.24 |
| Quantified Difference | Target compound MW is ~1.8× and ~1.7× larger than the two half-structures respectively; contains 2 pharmacophoric units vs. 1 in each comparator |
| Conditions | Structural comparison based on IUPAC nomenclature, SMILES, and molecular formula verification from ChemBase entries (IDs 225380, 225358) and vendor catalogs |
Why This Matters
Procurement of the pre-assembled bis-indole scaffold eliminates the need for custom synthesis of the coupled product from individual mono-indole building blocks, reducing synthetic steps and ensuring batch-to-batch structural fidelity for screening libraries.
- [1] ChemBase molecule records: ID 225380 (target compound, C₂₂H₂₁N₃O₂, MW 359.42); N-(2-(1H-indol-1-yl)ethyl)acetamide (CAS 56903-24-3, C₁₂H₁₄N₂O, MW 202.25); 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9, C₁₂H₁₂N₂O₂, MW 216.24). View Source
- [2] InterBioScreen compound database: STOCK1N-77194 (target), STOCK1N-77257, STOCK1N-77166; classification as 'Derivatives & analogs of Natural Compounds.' View Source
